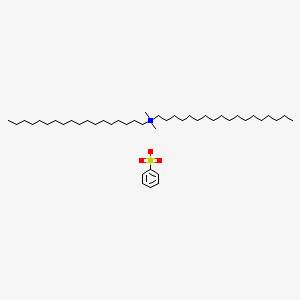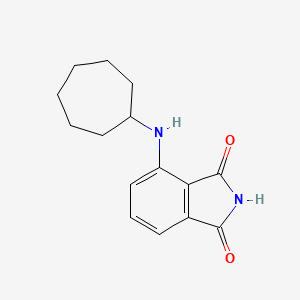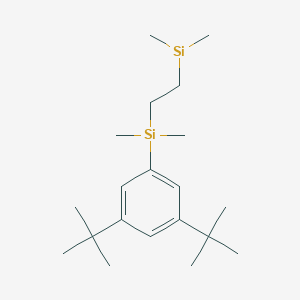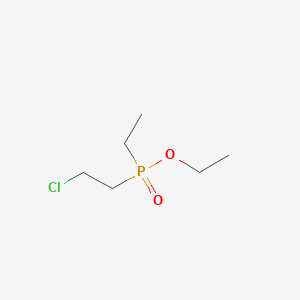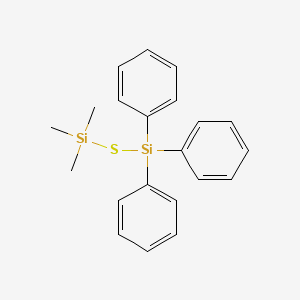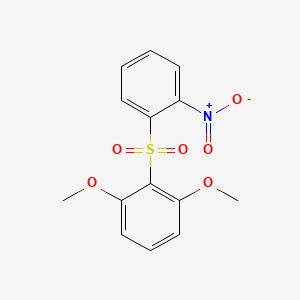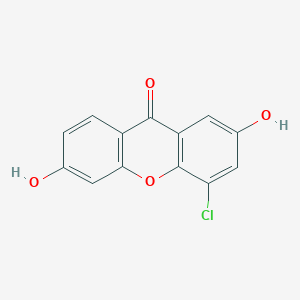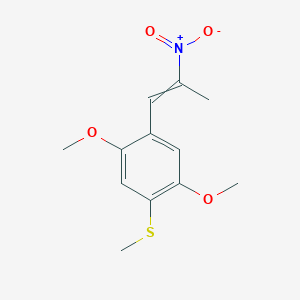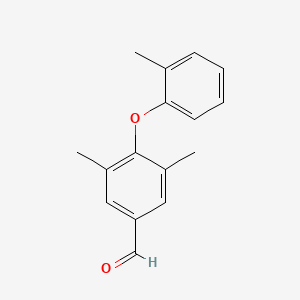![molecular formula C10H9BrO2S2 B14574522 1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene CAS No. 61441-99-4](/img/structure/B14574522.png)
1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is an organic compound that features a bromine atom attached to a benzene ring, along with a sulfonyl and ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene typically involves multiple steps, starting with the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, or the ethenyl group can be oxidized to form different functional groups.
Coupling Reactions: The ethenyl group can participate in coupling reactions such as Heck or Suzuki coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts with bases like triethylamine or potassium carbonate in solvents such as N,N-dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 1-methoxy-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene, while oxidation with potassium permanganate can produce 1-bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfonyl}benzene .
Scientific Research Applications
1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and ethenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethynylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Bromo-4-ethylbenzene: Contains an ethyl group instead of the sulfonyl and ethenyl groups.
4-Bromoacetophenone: Features a carbonyl group attached to the benzene ring.
Uniqueness
1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is unique due to the presence of both sulfonyl and ethenyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
61441-99-4 |
|---|---|
Molecular Formula |
C10H9BrO2S2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-bromo-4-(2-ethenylsulfonylethenylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrO2S2/c1-2-15(12,13)8-7-14-10-5-3-9(11)4-6-10/h2-8H,1H2 |
InChI Key |
XPQIZJFFYKICFQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C=CSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


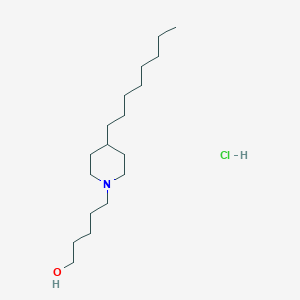
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine](/img/structure/B14574444.png)
![N,N'-[(Diphenylmethylene)di(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14574452.png)
![3,4-Bis[(prop-2-yn-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14574454.png)
